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molecular formula C19H20N2O3 B564727 Oxyphenbutazone-d9 CAS No. 1189693-23-9

Oxyphenbutazone-d9

Cat. No. B564727
M. Wt: 333.435
InChI Key: HFHZKZSRXITVMK-ZNZAITRCSA-N
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Patent
US04036845

Procedure details

First, 1-Phenyl-2-(4'-acetyloxyphenyl)-3,5-pyrazolidinedione was prepared as follows. Oxyphenbutazone (1.00 g, 3.1 mmole) was suspended in 4 ml of glacial acetic acid and allowed to react with 2 ml of acetyl chloride at room temperature overnight. The solution was concentrated in vacuo at 86° C. to give a white residue (mp 126°-130° C.). The residue was crystallized from chloroformheptane (6:50) with cooling to give 0.81 g (mp 132°-134° C., 71% yield, lit., R. Pfester and F. Hafliger, Helvetica Chemica Acta, 40, 395 (1957) mp 135°-137° C. from methanol) of 1-phenyl-2-(4'acetyloxyphenyl)-3,5-pyrazolidinedione.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCCC[CH:5]1[C:10](=[O:11])[N:9]([C:12]2[CH:13]=[CH:14][C:15]([OH:18])=[CH:16][CH:17]=2)[N:8]([C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:6]1=[O:7].[C:25](Cl)(=[O:27])[CH3:26]>C(O)(=O)C>[C:19]1([N:8]2[C:6](=[O:7])[CH2:5][C:10](=[O:11])[N:9]2[C:12]2[CH:17]=[CH:16][C:15]([O:18][C:25](=[O:27])[CH3:26])=[CH:14][CH:13]=2)[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CCCCC1C(=O)N(N(C1=O)C=2C=CC(=CC2)O)C=3C=CC=CC3
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo at 86° C.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N(C(CC1=O)=O)C1=CC=C(C=C1)OC(C)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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